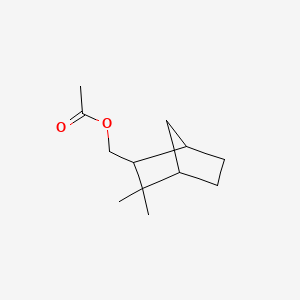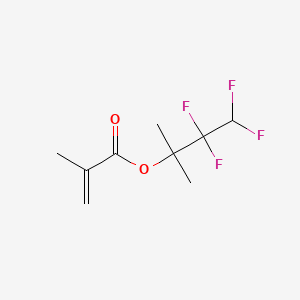
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is an organic compound that features a benzylideneamino group and a nitrophenyl group attached to a propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol typically involves the condensation of benzaldehyde with an amine derivative, followed by the introduction of a nitrophenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug design and development.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-methylphenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-chlorophenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-fluorophenyl)propane-1,3-diol
Uniqueness
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
特性
CAS番号 |
55174-65-7 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
(1R,2R)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m1/s1 |
InChIキー |
AIPCTGYIYJYHIJ-HZPDHXFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C=N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



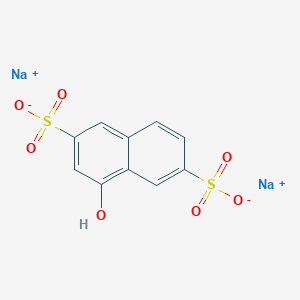

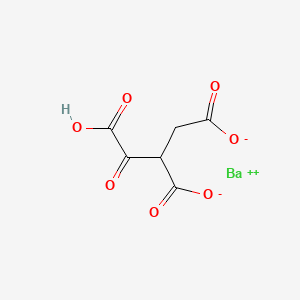
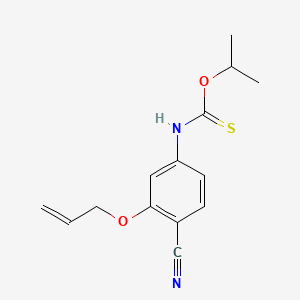
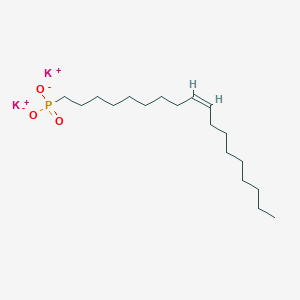
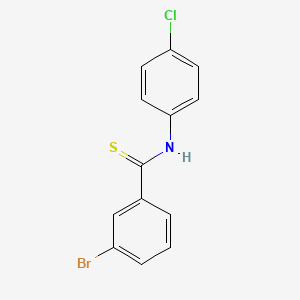
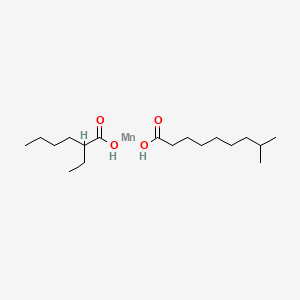
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



